Cas no 87562-14-9 (Randaiol)

Randaiol structure
Randaiol structure
상품 이름:Randaiol
CAS 번호:87562-14-9
MF:C15H14O3
메가와트:242.269864559174
CID:1080913
PubChem ID:13337243

Randaiol 화학적 및 물리적 성질

이름 및 식별자

    • Randaiol
    • 5'-Allyl-2,2',5-biphenyltriol
    • Magnotriol
    • Magnotriol A
    • [ "Magnotriol A" ]
    • 5′-(2-Propen-1-yl)[1,1′-biphenyl]-2,2′,5-triol (ACI)
    • [1,1′-Biphenyl]-2,2′,5-triol, 5′-(2-propenyl)- (9CI)
    • HY-N1531
    • FS-8678
    • CS-0017080
    • 87562-14-9
    • DTXSID701318736
    • AKOS032948971
    • 2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol
    • 2-(5-allyl-2-hydroxy-phenyl)benzene-1,4-diol
    • CHEMBL555924
    • SCHEMBL24922822
    • DA-70176
    • [1,1'-Biphenyl]-2,2',5-triol, 5'-(2-propenyl)-
    • 인치: 1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2
    • InChIKey: KIQCVMGDSBIIGW-UHFFFAOYSA-N
    • 미소: OC1C=C(C2C(O)=CC=C(CC=C)C=2)C(O)=CC=1

계산된 속성

  • 정밀분자량: 242.09400
  • 동위원소 질량: 242.094294304g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 279
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.6
  • 토폴로지 분자 극성 표면적: 60.7Ų

실험적 성질

  • 색과 성상: Oil
  • 밀도: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 99-100 ºC
  • 비등점: 440.1±45.0 °C at 760 mmHg
  • 플래시 포인트: 214.0±23.3 °C
  • 용해도: 극미용성(0.12g/l)(25ºC),
  • PSA: 60.69000
  • LogP: 3.19890
  • 증기압: 0.0±1.1 mmHg at 25°C

Randaiol 보안 정보

Randaiol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5413-5 mg
Randaiol
87562-14-9
5mg
¥3865.00 2022-04-26
TargetMol Chemicals
TN5413-5 mg
Randaiol
87562-14-9 98%
5mg
¥ 7,980 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R32640-5mg
Randaiol
87562-14-9
5mg
¥4000.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1086941-5mg
Randaiol
87562-14-9 98%
5mg
¥2151.00 2024-04-27
TargetMol Chemicals
TN5413-1 mL * 10 mM (in DMSO)
Randaiol
87562-14-9 98%
1 mL * 10 mM (in DMSO)
¥ 9800 2023-09-15
A2B Chem LLC
AI58640-5mg
Randaiol
87562-14-9
5mg
$494.00 2024-04-19
Ambeed
A273015-5mg
Randaiol
87562-14-9 98+%
5mg
$222.0 2025-03-01
ChemFaces
CFN96098-5mg
Randaiol
87562-14-9 >=98%
5mg
$333 2021-07-22
ChemFaces
CFN96098-5mg
Randaiol
87562-14-9 >=98%
5mg
$333 2023-09-19
TargetMol Chemicals
TN5413-5mg
Randaiol
87562-14-9
5mg
¥ 7980 2024-07-19

Randaiol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
2.2 Reagents: Water
3.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
3.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

합성회로 2

반응 조건
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  12 h, 0 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Diethyl ether ;  12 h, 0 °C
2.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  16 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
3.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
5.2 Reagents: Water
6.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
6.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

합성회로 3

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
3.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
3.2 Reagents: Water
4.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
4.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

합성회로 4

반응 조건
1.1 Reagents: Acetic acid ,  Bromine ;  1 h, 0 °C → rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
2.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
4.2 Reagents: Water
5.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
5.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

합성회로 5

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

합성회로 6

반응 조건
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
2.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
4.2 Reagents: Water
5.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
5.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

합성회로 7

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
1.2 Reagents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

합성회로 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, rt
2.1 Reagents: Acetic acid ,  Bromine ;  1 h, 0 °C → rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
3.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
5.2 Reagents: Water
6.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
6.2 Reagents: Water
참조
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Randaiol Raw materials

Randaiol Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:87562-14-9)Randaiol
A1241520
순결:99%
재다:5mg
가격 ($):200